molecular formula C8H13NO4 B1167225 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) CAS No. 115730-36-4

1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)

Cat. No. B1167225
CAS RN: 115730-36-4
InChI Key:
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Description

1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI), also known as trans-1,3-Diaminocyclohexane or trans-1,3-Cyclohexanediamine, is a cyclic organic compound with the molecular formula C8H16N2O2. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)aminocyclohexane depends on its specific application. In the pharmaceutical industry, it has been shown to inhibit the activity of various enzymes, including protein kinases and cyclooxygenases. In the agrochemical industry, it has been shown to inhibit the activity of various enzymes involved in the biosynthesis of essential amino acids. In the polymer industry, it has been shown to cross-link various polymeric materials, improving their mechanical and thermal properties.
Biochemical and Physiological Effects:
Trans-1,3-Diaminocyclohexane has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have anti-cancer, anti-inflammatory, and anti-viral activities. In the agrochemical industry, it has been shown to have herbicidal and insecticidal activities. In the polymer industry, it has been shown to improve the mechanical and thermal properties of various polymeric materials.

Advantages and Limitations for Lab Experiments

Trans-1,3-Diaminocyclohexane has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it also has several limitations, including its limited solubility in water and its tendency to undergo oxidation in the presence of air.

Future Directions

There are several future directions for the research and development of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)aminocyclohexane. In the pharmaceutical industry, it could be further studied as a potential anti-cancer, anti-inflammatory, and anti-viral agent. In the agrochemical industry, it could be further studied as a potential herbicide and insecticide. In the polymer industry, it could be further studied as a potential cross-linking agent for the synthesis of various polymeric materials. Additionally, further research could be conducted on the mechanism of action of this compoundaminocyclohexane, as well as its potential toxicity and environmental impact.

Synthesis Methods

Trans-1,3-Diaminocyclohexane can be synthesized by the reduction of cis-1,3-Cyclohexanedicarboxylicacid with sodium borohydride or lithium aluminum hydride. The resulting diol can then be converted into the diamine by treatment with ammonium chloride and sodium nitrite.

Scientific Research Applications

Trans-1,3-Diaminocyclohexane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In the agrochemical industry, it has been used as a building block in the synthesis of various herbicides and insecticides. In the polymer industry, it has been used as a cross-linking agent for the synthesis of various polymeric materials.

properties

IUPAC Name

(1R,3S)-1-aminocyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYRYZUTAPBAJ-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@](C1)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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